molecular formula C15H15BFNO3 B12652490 3-(2,4-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid

3-(2,4-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid

Cat. No.: B12652490
M. Wt: 287.10 g/mol
InChI Key: NAGZPMGVPYUELX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid typically involves the reaction of 3-(2,4-dimethylphenylcarbamoyl)-4-fluorobenzene with a boron-containing reagent under specific conditions. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, toluene).

    Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid in Suzuki-Miyaura coupling involves the following steps :

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

    Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    4-Fluorophenylboronic Acid: Similar structure but lacks the carbamoyl group.

    2,4-Dimethylphenylboronic Acid: Similar structure but lacks the fluorine atom.

Uniqueness

3-(2,4-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid is unique due to the presence of both the carbamoyl and fluorine substituents, which can influence its reactivity and interactions in chemical reactions. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable compound in scientific research .

Properties

Molecular Formula

C15H15BFNO3

Molecular Weight

287.10 g/mol

IUPAC Name

[3-[(2,4-dimethylphenyl)carbamoyl]-4-fluorophenyl]boronic acid

InChI

InChI=1S/C15H15BFNO3/c1-9-3-6-14(10(2)7-9)18-15(19)12-8-11(16(20)21)4-5-13(12)17/h3-8,20-21H,1-2H3,(H,18,19)

InChI Key

NAGZPMGVPYUELX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)NC2=C(C=C(C=C2)C)C)(O)O

Origin of Product

United States

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